Cas no 374109-01-0 (methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate)

methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate
- methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Carbamic acid, [4-[[3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester (9CI)
- 374109-01-0
- SR-01000444114
- SR-01000444114-1
- methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate
- Z56768376
- AKOS001011008
- HMS2683P17
- ChemDiv1_022291
- Cambridge id 7354739
- methyl N-[4-[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate
- HMS650F05
- methyl [4-({3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate
- MLS000627043
- CHEMBL1725123
- F0774-0074
- Oprea1_329725
- Oprea1_080460
- AKOS016875344
- SMR000299323
-
- Inchi: 1S/C20H29N3O6S/c1-14-11-22(12-15(2)29-14)19(24)16-5-4-10-23(13-16)30(26,27)18-8-6-17(7-9-18)21-20(25)28-3/h6-9,14-16H,4-5,10-13H2,1-3H3,(H,21,25)
- InChI Key: UVZSKYMVEDYOFL-UHFFFAOYSA-N
- SMILES: C(OC)(=O)NC1=CC=C(S(N2CCCC(C(N3CC(C)OC(C)C3)=O)C2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 439.17770683g/mol
- Monoisotopic Mass: 439.17770683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 707
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 1.1
methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0774-0074-25mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 25mg |
$109.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-20μmol |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 20μmol |
$79.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-10mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 10mg |
$79.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-30mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 30mg |
$119.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-100mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 100mg |
$248.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-20mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 20mg |
$99.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-5mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 5mg |
$69.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-15mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 15mg |
$89.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-10μmol |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 10μmol |
$69.0 | 2023-08-14 | |
Life Chemicals | F0774-0074-2mg |
methyl N-(4-{[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate |
374109-01-0 | 90%+ | 2mg |
$59.0 | 2023-08-14 |
methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate
Introduction to Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate (CAS No. 374109-01-0)
Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 374109-01-0, represents a sophisticated molecular structure that integrates various functional groups, making it a promising candidate for further exploration in medicinal chemistry. The intricate arrangement of atoms and bonds within this molecule contributes to its unique chemical properties, which are being leveraged in the design of novel therapeutic agents.
The molecular framework of Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate features a phenyl ring substituted with a sulfonyl group, which is further connected to a piperidine ring. The presence of the 2,6-dimethylmorpholine moiety adds an additional layer of complexity, enhancing the compound's potential bioactivity. This structural motif is particularly intriguing because it combines elements that are known to interact favorably with biological targets, such as enzymes and receptors.
In recent years, there has been a growing interest in the development of carbamate-based compounds due to their demonstrated efficacy in modulating various biological pathways. The carbamate group in Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate is strategically positioned to interact with biological systems, potentially leading to the development of new drugs with improved pharmacological profiles. This compound's design aligns with the current trend in drug discovery towards targeted therapies that exploit specific molecular interactions.
One of the most compelling aspects of Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate is its potential application in the treatment of neurological disorders. The combination of the phenyl ring and the sulfonyl group has been shown to exhibit properties that are relevant to neuropharmacology. Specifically, these structural features can influence the activity of neurotransmitter receptors and ion channels, which are critical targets for drugs used to manage conditions such as depression, anxiety, and epilepsy. The 2,6-dimethylmorpholine moiety further enhances this potential by contributing to the compound's ability to cross the blood-brain barrier.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate exemplify this principle by incorporating multiple functional groups that can be fine-tuned to optimize bioactivity. The use of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising candidates for further investigation. These methods have enabled researchers to evaluate the interactions between Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate and various biological targets with unprecedented precision.
The synthesis of Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and yield. Techniques such as multi-step organic synthesis and catalytic processes have been employed to streamline the production process. These advancements not only reduce costs but also allow for greater scalability, which is essential for moving from laboratory research to clinical development.
In conclusion, Methyl N-(4-{3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-ylsulfonyl}phenyl)carbamate represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and potential bioactivity make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of innovative treatments for a wide range of diseases.
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